

A Comparative Spectroscopic Analysis of Indole-3-Carboxaldehyde Derivatives

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Compound of Interest

Compound Name: 3-Formyl-1-(phenylsulphonyl)-1H-indole

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Indole-3-carboxaldehyde and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant presence in biologically active molecules and as versatile intermediates in organic synthesis. A thorough understanding of their structural and electronic properties is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a comparative spectroscopic analysis of indole-3-carboxaldehyde and its selected derivatives, supported by experimental data and detailed protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for indole-3-carboxaldehyde and a selection of its derivatives. This data facilitates the identification and structural elucidation of these compounds.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Solvent	N-H	CHO	H-2	H-4	H-5	H-6	H-7	Other Protons
Indole-3-carboxaldehyde[1]	DMSO-d ₆	12.14 (br s)	9.93 (s)	8.29 (d, 2.8 Hz)	8.08 (d, 7.6 Hz)	7.27-7.19 (m)	7.27-7.19 (m)	7.50 (d, 8.0 Hz)	
Indole-3-carboxaldehyde[1]	CDCl ₃	8.79 (br s)	10.08 (s)	7.86 (d, 2.8 Hz)	8.40-8.27 (m)	7.39-7.29 (m)	7.39-7.29 (m)	7.49-7.42 (m)	
6-Bromo-1H-indole-3-carbaldehyde[2]	DMSO-d ₆	12.20 (s)	9.91 (s)	8.31 (d, 3.0 Hz)	8.00 (d, 9.0 Hz)	-	7.34 (dd, 1.6, 8.2 Hz)	7.69 (d, 2.0 Hz)	
5-Iodo-1H-indole-3-carbaldehyde[3]	DMSO-d ₆	12.27 (s)	9.92 (s)	8.29 (d, 3.1 Hz)	-	7.53 (dd, 8.5, 1.4 Hz)	-	8.44 (s)	
1-(2-chloroacetyl)-1H-indole-3-	CDCl ₃	-	10.1 (s)	7.1 (s)	7.11-8.95 (m)	7.11-8.95 (m)	7.11-8.95 (m)	7.11-8.95 (m)	4.27 (s, 2H, CH ₂)

carbox

aldehy

de[4]

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	Solvent	C=O	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a
Indole-3-carboxaldehyde[1]	DMSO-d ₆	185.3	137.4	118.5	124.4	123.8	121.2	122.5	112.8	138.8
		4	3	4	9	4	0	0	0	5
Indole-3-carboxaldehyde[1]	CDCl ₃	185.3	135.7	120.5	118.3	121.8	123.0	124.3	111.7	136.7
		4	5	5	8	8	4	9	0	9
5-Iodo-1H-indole-3-carbaldehyde[3]	DMSO-d ₆	185.2	138.9	117.2	126.7	129.2	86.6	131.6	115.0	136.2

Table 3: IR Absorption Bands (cm^{-1})

Compound	N-H Stretch	C-H (Aromatic)	C=O Stretch	C=C Stretch
Indole-3-carboxaldehyde[1]	3160	3110	1655	1580, 1530
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde[4]	-	3055-2568	1601.15	-
Indole-3-carboxaldehyde thiosemicarbazone derivatives[5]	3140-3180 (indole & thioamide N-H)	2920-2970	-	1520-1535 (C=N)
5-Iodo-1H-indole-3-carbaldehyde[3]	3239	2924	1650	1435

Table 4: UV-Vis Spectroscopic Data (λ_{max} , nm)

Compound	Solvent	λ_{max}
Indole-3-carboxaldehyde[6]	Not Specified	243, 260, 297
Indole-3-acetaldehyde[7]	Not Specified	244, 260, 300
Indole-3-carboxylic acid[7]	Not Specified	278
Indole-3-carbaldehyde azine[8]	Acidic Solution	415

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Average a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .[\[1\]](#)
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - Reference the spectrum using the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C ; CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[1\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.[\[1\]](#)
 - Transfer a portion of the powder into a pellet press and apply pressure to form a translucent pellet.[\[1\]](#)
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample, typically over a wavenumber range of 4000-400 cm^{-1} .[\[1\]](#)

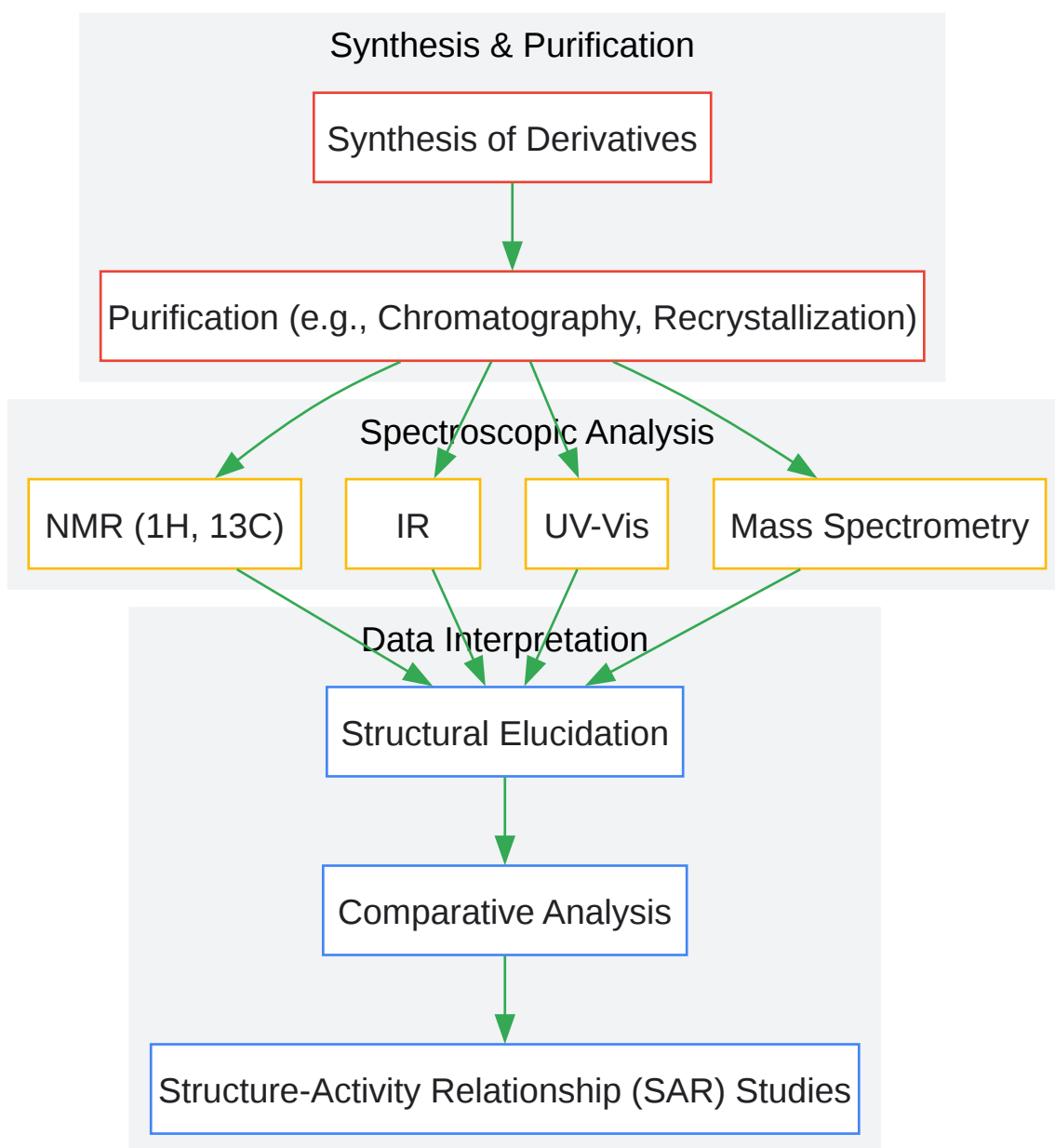
UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the indole derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the wavelength range of interest.
- **Data Acquisition:**
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to serve as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.

Visualizations

Experimental Workflow

The general workflow for the spectroscopic analysis of indole-3-carboxaldehyde derivatives is outlined below.

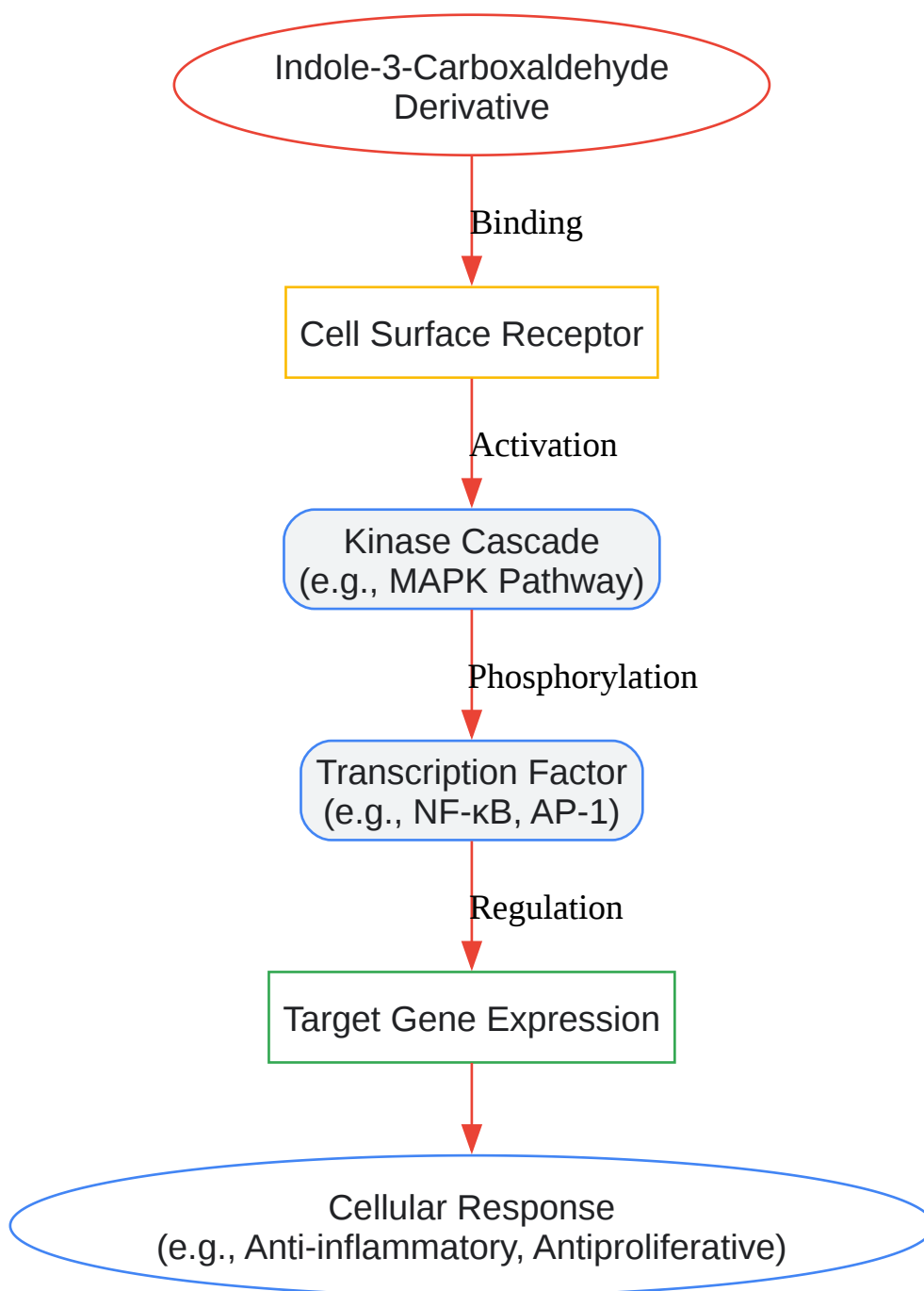


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Caption: Workflow for Spectroscopic Comparison.

Potential Signaling Pathway Involvement

Indole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to a cellular response.



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Caption: Hypothetical Signaling Pathway.

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